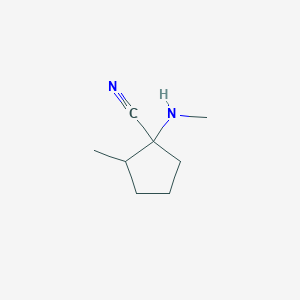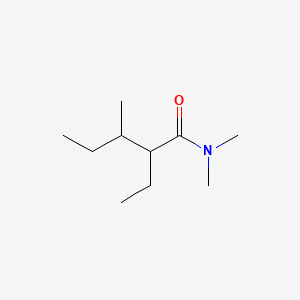
2,3-Dihydroxypropyl 2-ethylhexanoate
描述
2,3-二羟基丙基2-乙基己酸酯是一种有机化合物,分子式为 C11H22O4,分子量为 218.29 g/mol 。它也称为 2-乙基己酸 2,3-二羟基丙酯。该化合物以两个羟基和一个酯键的结构为特征,使其成为各种化学应用中的多功能分子。
准备方法
合成路线和反应条件: 2,3-二羟基丙基2-乙基己酸酯的合成通常涉及 2-乙基己酸与甘油的酯化反应。反应由酸催化剂催化,例如硫酸或对甲苯磺酸。 反应在回流条件下进行,以确保反应物完全转化为所需的酯 .
工业生产方法: 在工业生产中,2,3-二羟基丙基2-乙基己酸酯的生产遵循类似的酯化过程,但规模更大。反应在连续流动反应器中进行,以优化产量和效率。 然后通过蒸馏或结晶对产品进行提纯,以达到所需的纯度水平 .
反应类型:
氧化: 2,3-二羟基丙基2-乙基己酸酯可以发生氧化反应,其中羟基被转化为羰基。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 2,3-二羟基丙基2-乙基己酸酯中的酯键可以用还原剂(如氢化铝锂)还原为醇。
常用试剂和条件:
氧化: 水性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 卤代烷烃在碱(如氢氧化钠)的存在下.
主要生成产物:
氧化: 生成 2,3-二氧丙基2-乙基己酸酯。
还原: 生成 2,3-二羟基丙基2-乙基己醇。
取代: 根据所使用的亲核试剂,生成各种取代酯.
4. 科研应用
2,3-二羟基丙基2-乙基己酸酯在科学研究中具有广泛的应用:
科学研究应用
作用机制
2,3-二羟基丙基2-乙基己酸酯的作用机制涉及它能够发生酯水解和酯交换反应。该分子中的羟基可以与各种底物形成氢键,促进其转化为所需的产物。 酯键易受亲核攻击,导致形成新的酯或醇产物 .
类似化合物:
甘油 2-乙基己酸酯: 结构相似,但缺少第二个羟基。
2,3-二羟基丙基乙酸酯: 类似于具有两个羟基,但酯部分不同。
2,3-二羟基丙基丁酸酯: 类似于具有两个羟基,但酯链长度不同.
独特性: 2,3-二羟基丙基2-乙基己酸酯由于其两个羟基和长酯链的结合,赋予其独特的反应性和溶解性。 这使其特别适用于需要亲水和疏水特性的应用 .
相似化合物的比较
Glycerol 2-ethylhexanoate: Similar in structure but lacks the second hydroxyl group.
2,3-Dihydroxypropyl acetate: Similar in having two hydroxyl groups but differs in the ester moiety.
2,3-Dihydroxypropyl butyrate: Similar in having two hydroxyl groups but differs in the length of the ester chain.
Uniqueness: 2,3-Dihydroxypropyl 2-ethylhexanoate is unique due to its combination of two hydroxyl groups and a long ester chain, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics .
属性
IUPAC Name |
2,3-dihydroxypropyl 2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-3-5-6-9(4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUIQIFCDAWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985306 | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66725-62-0 | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66725-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066725620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)











